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CAS No.: 18368-94-0

Cat. No.: B12006208
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Abstract
This technical guide provides a comprehensive overview of the anticipated physical properties

of the bicyclic alcohol 2-phenylfenchol. Due to a lack of extensive published experimental data

for this specific molecule, this guide synthesizes information from its parent compound, fenchol,

and structurally related analogs to provide a robust predictive profile. It is intended for

researchers, scientists, and drug development professionals who may be considering 2-

phenylfenchol as a synthetic intermediate or a target molecule. This document details the

expected physical characteristics, including melting and boiling points, and solubility.

Furthermore, it outlines the predicted spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry) that are crucial for the identification and characterization of its

stereoisomers. Detailed, step-by-step experimental protocols for the synthesis and

characterization of 2-phenylfenchol are also provided to serve as a self-validating framework

for researchers.
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2-Phenylfenchol is a bicyclic monoterpenoid alcohol derived from fenchol, a naturally occurring

compound found in the essential oils of various plants. The introduction of a phenyl group at

the C2 position of the fenchol scaffold can significantly influence its physicochemical properties,

lipophilicity, and steric hindrance, making it a molecule of interest in medicinal chemistry and

materials science. The stereochemistry of the phenyl group, being either endo or exo, will result

in two distinct diastereomers with unique physical and spectroscopic properties. This guide

aims to provide a detailed predictive analysis of these properties to facilitate further research

and development involving 2-phenylfenchol.

Predicted Physical Properties
The physical properties of the two diastereomers of 2-phenylfenchol, endo-2-phenylfenchol and

exo-2-phenylfenchol, are expected to differ due to the variation in their three-dimensional

structures. The data presented in Table 1 are estimations based on the known properties of

fenchol and other related bicyclic alcohols.

Table 1: Predicted Physical Properties of 2-Phenylfenchol Isomers
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Property
Fenchol
(Parent
Compound)

Predicted
endo-2-
Phenylfenchol

Predicted exo-
2-
Phenylfenchol

Rationale for
Prediction

Molecular

Formula
C₁₀H₁₈O C₁₆H₂₂O C₁₆H₂₂O

Addition of a

C₆H₅ group and

removal of a

hydrogen atom.

Molecular Weight 154.25 g/mol 230.35 g/mol 230.35 g/mol

Calculated based

on the molecular

formula.

Melting Point 39-45 °C[1]

Likely a

crystalline solid,

with a higher

melting point

than fenchol due

to increased

molecular weight

and potential for

π-π stacking.

Estimated range:

70-90 °C.

Also a crystalline

solid, potentially

with a slightly

different melting

point from the

endo isomer due

to differences in

crystal packing.

Estimated range:

75-95 °C.

The introduction

of the rigid

phenyl group

increases

molecular weight

and

intermolecular

forces.

Boiling Point 201-202 °C[2]

Significantly

higher than

fenchol due to

the substantial

increase in

molecular weight

and van der

Waals forces.

Estimated range:

300-320 °C at

atmospheric

pressure.

Similar to the

endo isomer,

with minor

variations

possible due to

differences in

molecular shape

and polarity.

Estimated range:

305-325 °C.

Boiling point

generally

increases with

molecular

weight.

Solubility Very slightly

soluble in water;

Expected to have

very low

Similar solubility

profile to the

The large

nonpolar phenyl
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soluble in

ethanol,

vegetable oils,

and other

organic solvents.

[3]

solubility in water

due to the large

hydrophobic

phenyl group.

Soluble in

common organic

solvents like

chloroform,

dichloromethane,

ethyl acetate,

and acetone.

endo isomer. group will

dominate the

solubility

characteristics.

Synthesis and Stereochemistry
The most direct and plausible method for the synthesis of 2-phenylfenchol is through the

Grignard reaction, starting from fenchone. The stereochemical outcome of this reaction is

crucial in determining the ratio of the endo and exo products.

Fenchone

Magnesium Alkoxide Intermediate

+ PhMgBr

Phenylmagnesium Bromide (PhMgBr) in dry ether endo-2-Phenylfenchol and exo-2-Phenylfenchol

Workup

Aqueous Acid Workup (e.g., H₃O⁺)

Click to download full resolution via product page

Caption: Synthetic pathway for 2-phenylfenchol via Grignard reaction.

The addition of the phenyl Grignard reagent to the carbonyl group of fenchone will likely favor

the formation of the exo-alcohol (where the phenyl group is in the less sterically hindered exo

position) due to the steric bulk of the gem-dimethyl group on the fenchone scaffold. However,

the formation of the endo isomer as a minor product is also expected.
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Detailed Experimental Protocol: Synthesis of 2-
Phenylfenchol
Materials:

Fenchone

Magnesium turnings

Bromobenzene

Anhydrous diethyl ether

Iodine crystal (as initiator)

Saturated aqueous ammonium chloride solution

Anhydrous sodium sulfate

Silica gel for column chromatography

Hexane and Ethyl Acetate (for chromatography)

Procedure:

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask

equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium

turnings and a small crystal of iodine.

Add a small amount of anhydrous diethyl ether to cover the magnesium.

Dissolve bromobenzene in anhydrous diethyl ether and add it dropwise from the dropping

funnel to the magnesium suspension. The reaction should initiate, as indicated by the

disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle

warming may be required.

Once the reaction is initiated, add the remaining bromobenzene solution at a rate that

maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30 minutes to ensure

complete formation of the Grignard reagent.

Addition of Fenchone: Cool the Grignard reagent to 0 °C in an ice bath.

Dissolve fenchone in anhydrous diethyl ether and add it dropwise to the Grignard reagent

with vigorous stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2 hours.

Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the

dropwise addition of a saturated aqueous ammonium chloride solution.

Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Purification: Remove the solvent under reduced pressure. The resulting crude product, a

mixture of endo- and exo-2-phenylfenchol, can be purified by column chromatography on

silica gel using a hexane-ethyl acetate gradient.

Predicted Spectroscopic Characterization
The structural elucidation of the endo and exo isomers of 2-phenylfenchol will rely heavily on a

combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between the endo and exo

diastereomers.
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¹H NMR Spectroscopy ¹³C NMR Spectroscopy

Aromatic Protons (7.2-7.5 ppm)

Key Diagnostic Signals:
- Chemical shift of bridgehead protons

- Coupling constants of H2 proton

Hydroxyl Proton (variable, broad singlet) Bicyclic Protons (0.8-2.5 ppm) Aromatic Carbons (125-150 ppm)

Key Diagnostic Signals:
- Chemical shift of C2

- Shifts of sterically compressed carbons

Carbinol Carbon (C2, ~75-85 ppm) Bicyclic Carbons (20-60 ppm)

Click to download full resolution via product page

Caption: Logic diagram for NMR-based structural elucidation of 2-phenylfenchol isomers.

¹H NMR Spectroscopy:

Aromatic Region: A multiplet in the range of δ 7.2-7.5 ppm corresponding to the five protons

of the phenyl group is expected for both isomers.

Hydroxyl Proton: A broad singlet, the chemical shift of which will be concentration and

solvent-dependent.

Aliphatic Region: The protons on the bicyclic scaffold will appear in the δ 0.8-2.5 ppm range.

The key to distinguishing the isomers will be the chemical shifts and coupling patterns of the

protons on and adjacent to the C2 carbon. The endo and exo protons will experience

different shielding effects from the phenyl ring and the bicyclic system.

¹³C NMR Spectroscopy:

Aromatic Region: Signals for the aromatic carbons are expected between δ 125-150 ppm.

Carbinol Carbon: The carbon bearing the hydroxyl group (C2) will resonate in the δ 75-85

ppm region. Its exact chemical shift will be a key indicator of the stereochemistry.

Aliphatic Region: The remaining carbons of the fenchol skeleton will appear in the δ 20-60

ppm range. Steric compression effects may cause upfield shifts for certain carbons in one
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isomer compared to the other.

Infrared (IR) Spectroscopy
The IR spectra of both isomers are expected to be very similar, showing the characteristic

absorptions of an alcohol and a monosubstituted benzene ring.

Table 2: Predicted IR Absorption Frequencies for 2-Phenylfenchol

Functional Group
Predicted Wavenumber
(cm⁻¹)

Appearance

O-H stretch (alcohol) 3600-3200 Strong, broad

C-H stretch (aromatic) 3100-3000 Medium

C-H stretch (aliphatic) 3000-2850 Strong

C=C stretch (aromatic) 1600 and 1450 Medium, sharp

C-O stretch (alcohol) 1260-1000 Strong

C-H bend (aromatic,

monosubstituted)
770-730 and 710-690 Strong, sharp

Mass Spectrometry (MS)
The mass spectra of the two isomers are expected to be very similar, with fragmentation

patterns characteristic of bicyclic alcohols.

Predicted Fragmentation Pattern:

Molecular Ion (M⁺): A peak corresponding to the molecular weight (230.35) should be

observable, although it may be weak.

Loss of Water ([M-18]⁺): A significant peak resulting from the dehydration of the alcohol is

expected.

Loss of a Phenyl Group ([M-77]⁺): Fragmentation involving the cleavage of the C2-phenyl

bond.
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Base Peak: The base peak is likely to be a fragment resulting from the cleavage of the

bicyclic ring system.

Experimental Protocols for Spectroscopic Analysis
NMR Spectroscopy:

Dissolve 5-10 mg of the purified 2-phenylfenchol isomer in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃).

Transfer the solution to a standard 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of at least

400 MHz for ¹H.

Process the spectra using appropriate software, including Fourier transformation, phase

correction, and baseline correction.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

Prepare a sample by either dissolving a small amount of the compound in a volatile solvent

(e.g., dichloromethane) and depositing it on a salt plate (e.g., NaCl or KBr) or by preparing a

KBr pellet.

Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Perform a background correction before running the sample.

Mass Spectrometry:

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g.,

Electron Ionization (EI) or Electrospray Ionization (ESI)).

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
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Conclusion
This technical guide provides a detailed predictive overview of the physical and spectroscopic

properties of endo- and exo-2-phenylfenchol. While experimental data for this specific

compound is limited, the information presented here, based on well-understood chemical

principles and data from analogous compounds, offers a valuable resource for researchers.

The provided synthesis and characterization protocols are designed to be a robust starting

point for the practical investigation of 2-phenylfenchol, enabling its further exploration in various

scientific and industrial applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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